REACTION_CXSMILES
|
C[O:2][CH:3]1[CH:7]=[CH:6][CH:5](OC)[O:4]1.CO.O.NN.N1[CH:20]=[CH:19][CH:18]=[CH:17]N=1>O.C(O)(=O)C>[CH3:17][C:18]1[O:2][C:3]([CH2:7][CH2:6][CH2:5][OH:4])=[CH:20][CH:19]=1 |f:2.3|
|
Name
|
|
Quantity
|
820 mg
|
Type
|
reactant
|
Smiles
|
COC1OC(C=C1)OC
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.26 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were combined at room temperature
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford 180 mg (29 %) of 3,methyl-6- 3- 2,6-dimethyl-4-(2-methyltetrazol-5-yl)-phenoxy
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(O1)CCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |